1,3,2-Dioxathiane 2-oxide
Overview
Description
1,3,2-Dioxathiane 2-oxide is a chemical compound used in various applications. It is used as a high-temperature additive for electrolytes in Lithium-ion batteries, improving the decomposition resistance of the electrolyte . It can also undergo biocatalyzed transformation to diols by Rhodococcus sp .
Molecular Structure Analysis
The molecular formula of 1,3,2-Dioxathiane 2-oxide is C3H6O3S, and its molecular weight is 122.14 . The structure is available as a 2D Mol file or as a computed 3D SD file .
Physical And Chemical Properties Analysis
1,3,2-Dioxathiane 2-oxide is a clear liquid that is colorless to almost colorless . It has a melting point of -14 °C and a boiling point of 187.5±9.0 °C at 760 mmHg . The density is 1.5±0.1 g/cm3 .
Scientific Research Applications
Conformational Analysis
1,3,2-Dioxathiane 2-oxide has been a subject of conformational analysis studies. Researchers have utilized computer simulations and quantum-chemical methods to explore the conformational isomerization of 1,3,2-dioxathiane and its oxides. It has been found that the barrier of ring inversion is reduced when moving from 1,3,2-dioxathiane to its oxides, highlighting significant changes in molecular structure and stability (Kuznetsov, 2010).
Stereochemistry and Molecular Structure
Studies on the stereochemistry of 1,3,2-dioxathiane 2-oxide reveal that stereoisomers of this compound exist as chair conformers with an axial S=O bond. This understanding aids in explaining conformational behavior and contributes to the knowledge of molecular structures in chemistry (Bredikhin et al., 2003).
Infrared and Raman Spectroscopy
The compound's utility in spectroscopic studies is evident from research on its infrared and Raman spectra. These studies have provided valuable insights into the molecular structure and characteristics of 1,3,2-dioxathiane 2-oxides, contributing to the field of spectroscopy and molecular identification (Hellier & Webb, 1977).
Synthesis and Chemical Reactions
1,3,2-Dioxathiane 2-oxide has been used in various chemical syntheses and reactions. For example, the synthesis of bis(alkoxy-NNO-azoxy)-1,3,2-dioxathiane 2-oxides and its derivatives contributes to the development of new chemical compounds and the study of their properties (Zyuzin et al., 2010).
Applications in Organic Chemistry
The compound has been integral in the field oforganic chemistry, particularly in the synthesis of derivatives and intermediates. Studies have shown its role in the preparation of derivatives of 2-(hydroxymethyl)propane-1,2,3-triol (isoerythritol), demonstrating its utility in creating multi-functional compounds with potential applications in pharmaceuticals and materials science (Friedrich et al., 2003).
NMR Spectroscopy and Conformational Studies
1,3,2-Dioxathiane 2-oxide has also been a subject of extensive nuclear magnetic resonance (NMR) spectroscopy studies. These studies provide insights into the conformational preferences and dynamics of the molecule, enhancing the understanding of molecular behavior in different environments (Virtanen et al., 1982).
Insecticidal Properties
Research has also explored the insecticidal properties of 1,3-oxathianes and their oxides, including 1,3,2-dioxathiane 2-oxide. These compounds have shown high potency as insecticides, suggesting potential applications in agricultural and pest control industries (Palmer & Casida, 1995).
Safety And Hazards
1,3,2-Dioxathiane 2-oxide may cause skin irritation, serious eye damage, and an allergic skin reaction . It is recommended to avoid breathing its dust, fume, gas, mist, or vapors and to ensure adequate ventilation . Personal protective equipment should be worn, and all sources of ignition should be removed .
properties
IUPAC Name |
1,3,2-dioxathiane 2-oxide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O3S/c4-7-5-2-1-3-6-7/h1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOURZMYQPMDBSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COS(=O)OC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10194585 | |
Record name | 1,3,2-Dioxathiane 2-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10194585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,2-Dioxathiane 2-oxide | |
CAS RN |
4176-55-0 | |
Record name | 1,3,2-Dioxathiane, 2-oxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4176-55-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 1,3,2-Dioxathiane 2-oxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004176550 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Trimethylene sulfite | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78687 | |
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Record name | 1,3,2-Dioxathiane 2-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10194585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3,2-dioxathiane 2-oxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.859 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 1,3-Propylene sulfite | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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